
PROTAC BRD4 Degrader-23
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC BRD4 Degrader-23 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the PROteolysis TArgeting Chimeras (PROTACs) family, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression and have been implicated in various cancers and other diseases .
Preparation Methods
The synthesis of PROTAC BRD4 Degrader-23 involves several steps, including the preparation of the ligands for BRD4 and the E3 ligase, as well as the linker that connects them. The synthetic route typically starts with the synthesis of the BRD4 ligand, followed by the preparation of the E3 ligase ligand. These two ligands are then connected via a linker to form the final PROTAC molecule. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Chemical Reactions Analysis
PROTAC BRD4 Degrader-23 undergoes several types of chemical reactions, including:
Substitution Reactions: The synthesis of the compound involves nucleophilic substitution reactions to attach the linker to the ligands.
Oxidation and Reduction Reactions: These reactions may be used to modify the functional groups on the ligands to enhance their binding affinity and stability.
Common reagents used in these reactions include organic solvents like methanol, catalysts like copper sulfate, and reducing agents like sodium borohydride. The major products formed from these reactions are the intermediate compounds that are eventually converted into the final PROTAC molecule .
Scientific Research Applications
PROTAC BRD4 Degrader-23 has a wide range of scientific research applications, including:
Cancer Research: It has been shown to inhibit the growth of various cancer cell lines by degrading BRD4, which is involved in the regulation of oncogenes.
Epigenetics: The compound is used to study the role of BRD4 in gene expression and chromatin remodeling.
Drug Discovery: This compound serves as a tool for developing new therapeutic agents targeting BRD4 and other BET proteins.
Cell Biology: Researchers use this compound to investigate the dynamics of protein degradation and the ubiquitin-proteasome system.
Mechanism of Action
PROTAC BRD4 Degrader-23 exerts its effects by recruiting an E3 ubiquitin ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome. The compound binds to BRD4 through its ligand, while the E3 ligase ligand recruits the ligase. This proximity-induced ubiquitination marks BRD4 for degradation, effectively reducing its levels in the cell. The degradation of BRD4 disrupts its role in gene regulation, leading to the inhibition of oncogene expression and cancer cell proliferation .
Comparison with Similar Compounds
PROTAC BRD4 Degrader-23 is unique in its ability to selectively degrade BRD4 without affecting other BET proteins like BRD2 and BRD3. Similar compounds include:
Compound 6b: A BRD4-specific PROTAC that also targets BRD4 for degradation but has different binding affinities and degradation kinetics.
GNE-987: A PROTAC that targets BRD4 and has been modified to improve its pharmacokinetic properties.
These compounds highlight the versatility and potential of PROTAC technology in targeting specific proteins for degradation, offering new avenues for therapeutic development.
Properties
Molecular Formula |
C62H69ClN10O10S2 |
|---|---|
Molecular Weight |
1213.9 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-N-[(3-nitrodibenzofuran-2-yl)methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C62H69ClN10O10S2/c1-36-38(3)85-61-56(36)57(41-16-18-44(63)19-17-41)66-48(59-69-68-39(4)72(59)61)28-54(75)64-20-21-80-22-23-81-24-25-82-34-55(76)67-53(62(5,6)7)33-70-32-45(74)27-50(70)60(77)71(30-40-12-14-42(15-13-40)58-37(2)65-35-84-58)31-43-26-47-46-10-8-9-11-51(46)83-52(47)29-49(43)73(78)79/h8-19,26,29,35,45,48,50,53,74H,20-25,27-28,30-34H2,1-7H3,(H,64,75)(H,67,76)/t45-,48+,50+,53-/m1/s1 |
InChI Key |
ZWARNFMJMJJAAR-JYAROALFSA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)N[C@H](CN4C[C@@H](C[C@H]4C(=O)N(CC5=CC=C(C=C5)C6=C(N=CS6)C)CC7=CC8=C(C=C7[N+](=O)[O-])OC9=CC=CC=C98)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCOCCOCC(=O)NC(CN4CC(CC4C(=O)N(CC5=CC=C(C=C5)C6=C(N=CS6)C)CC7=CC8=C(C=C7[N+](=O)[O-])OC9=CC=CC=C98)O)C(C)(C)C)C1=CC=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




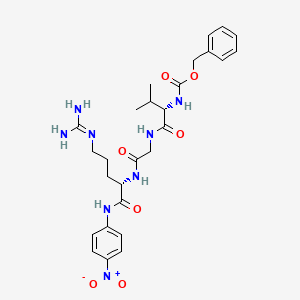
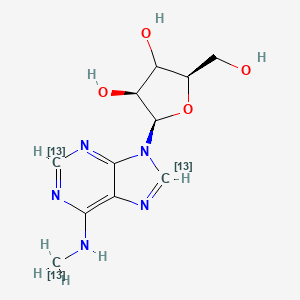
![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)

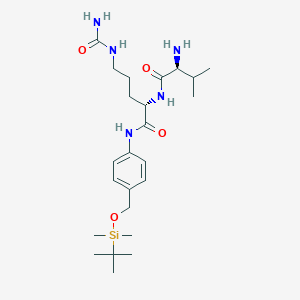
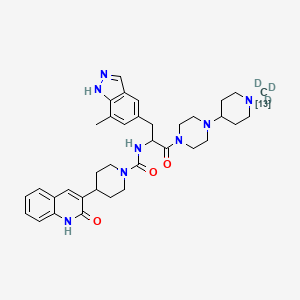
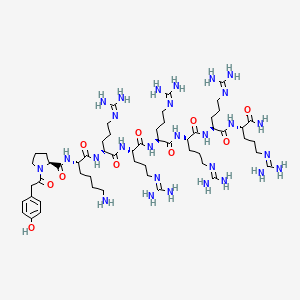

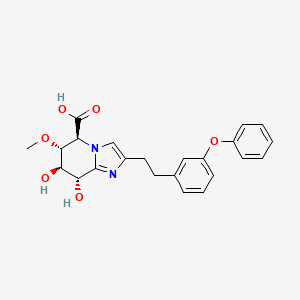
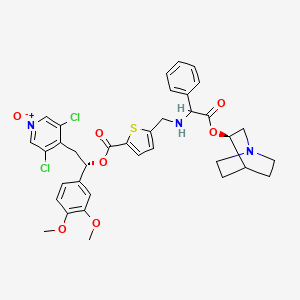
![2-((1S,3R)-9-Hydroxy-1-methyl-5,10-dioxo-3,4,5,10-tetrahydro-1H-benzo[g]isochromen-3-yl)acetamide](/img/structure/B12383504.png)

